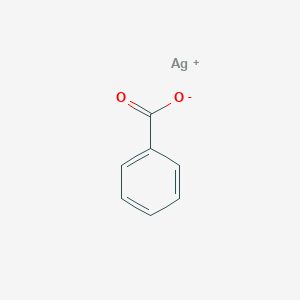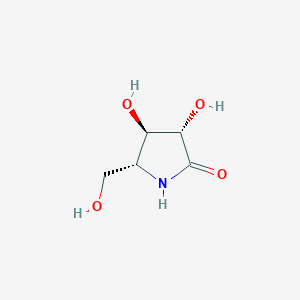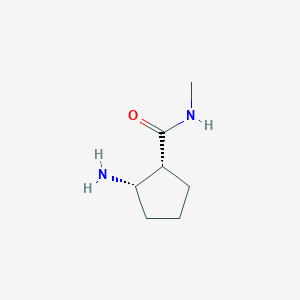
2-(N-Boc-Amino)-3-methylpyridine
Vue d'ensemble
Description
2-(N-Boc-Amino)-3-methylpyridine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis, which can be removed under acidic conditions .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves complex reactions that require careful optimization. For instance, the synthesis of 2-aminopyridinomethyl pyrrolidines, which are potent neuronal nitric oxide synthase inhibitors, includes a Mitsunobu reaction and a challenging debenzylation step. The latter has been facilitated by the use of acetic acid for the removal of the benzyl group from the N-Boc and N-Bn double protected 2-aminopyridine ring . Another example is the asymmetric synthesis of related compounds such as methyl N-Boc-2-deoxy-2-amino-l-erythroside, which was achieved from sorbic acid through a series of steps including diastereoselective aminohydroxylation and ozonolysis .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and is often elucidated using techniques such as X-ray diffraction. For example, the structure of N-8-(diphenyl-hydroxy-2-aminomethylpyridine)borane was confirmed by X-ray diffraction, revealing a monoclinic P21/n space group and a B→N distance indicative of a dative bond . Similarly, the intracomplex 2-[(dibutylboryloxy)(butyl)borylamino]-4-methylpyridine was studied using X-ray diffraction, showing weak intermolecular hydrogen bonds and a nearly planar bicyclic portion of the molecule .
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions. For instance, 2-aminopyridines have been used as binucleophiles in the synthesis of imidazo[1,2-a]pyridines, a class of nitrogen-containing polyheterocyclic compounds, under mild conditions promoted by an inorganic base . Additionally, the reaction of 2-aminomethylpyridine with diphenylborinic acid led to the formation of a cyclic adduct, which further reacts with environmental moisture to yield a different borane compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are often characterized using various spectroscopic and thermal analysis techniques. For example, the crystal structure of 2-amino-3-methylpyridinium dihydrogenomonoarsenate was characterized by X-ray crystallography, thermal analysis, and spectroscopic studies, revealing details about the hydrogen bonding and the electron density distribution within the molecule . The thermal stability of non-metal cation (NMC) pentaborates salts containing pyridine derivatives was investigated using TGA/DTA/DTG methods, showing different degradation patterns .
Applications De Recherche Scientifique
-
Scientific Field: Synthetic Organic Chemistry
- Application : N-Boc protected amines are widely used in multi-step organic synthesis . They are employed with protecting groups to reduce the production of undesired side products .
- Method of Application : The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
- Results : The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
-
Scientific Field: Peptide Chemistry
- Application : Protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis .
- Method of Application : They can be easily converted into the free amines, and is also useful in Merrifield solid-phase peptide synthesis .
- Results : N-Boc amino acids are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .
-
Scientific Field: Green Chemistry
- Application : A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described .
- Method of Application : Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
- Results : Mild conditions, inexpensive and an easily available reagent, and absence of any auxiliary substances are the main advantages of this procedure .
-
Scientific Field: Sustainable Chemistry
- Application : An efficient and sustainable method for N-Boc deprotection by means of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
- Method of Application : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
- Results : The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
-
Scientific Field: Organic Synthesis
- Application : A practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Method of Application : This method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Results : A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
-
Scientific Field: Peptide Chemistry
- Application : A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described .
- Method of Application : The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .
- Results : No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N,N-di-Boc derivatives were observed .
-
Scientific Field: Organic Synthesis
- Application : A practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Method of Application : This method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Results : A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
-
Scientific Field: Peptide Chemistry
- Application : A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described .
- Method of Application : The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .
- Results : No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N,N-di-Boc derivatives were observed .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(3-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-6-5-7-12-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPLUXLNYQHWIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471721 | |
| Record name | tert-Butyl (3-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Boc-Amino)-3-methylpyridine | |
CAS RN |
138343-75-6 | |
| Record name | tert-Butyl (3-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(N-Boc-Amino)-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[1-[[1-(4-Methylphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B148622.png)


![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)
![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)